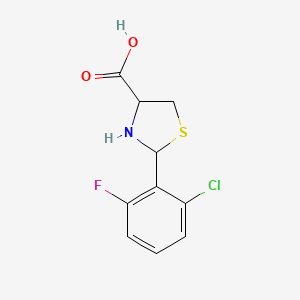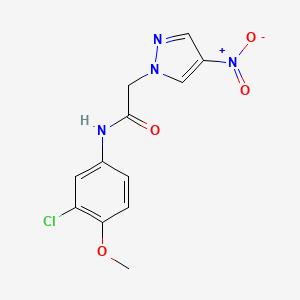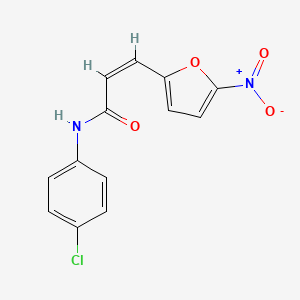![molecular formula C26H29BrN2O2 B4338407 6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B4338407.png)
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE
Overview
Description
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
The synthesis of 6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Bromine Atom: Bromination of the quinoline core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 1-(tetrahydro-2-furanyl)ethylamine, under suitable conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-BROMO-2-[4-(TERT-BUTYL)PHENYL]-N~4~-(1-TETRAHYDRO-2-FURANYLETHYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxamide: This compound has a similar structure but with a chlorine atom instead of a tert-butyl group, leading to different chemical and biological properties.
2-(4-tert-butylphenyl)-4-quinolinecarboxamide:
6-bromo-2-phenyl-4-quinolinecarboxamide: Similar structure but without the tert-butyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2-(4-tert-butylphenyl)-N-[1-(oxolan-2-yl)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN2O2/c1-16(24-6-5-13-31-24)28-25(30)21-15-23(29-22-12-11-19(27)14-20(21)22)17-7-9-18(10-8-17)26(2,3)4/h7-12,14-16,24H,5-6,13H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNKCYUCQDJIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylbenzamide](/img/structure/B4338326.png)


![methyl 6-methyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4338353.png)
![ISOPROPYL 2-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4338356.png)

![3-(4-{4-[2-(benzylamino)-2-oxoethoxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B4338377.png)
![ethyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4338380.png)
![2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4338394.png)
![PROPYL 2-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4338398.png)
![N~5~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4338405.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B4338424.png)
![4-[(2-chlorophenoxy)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4338426.png)
